Licoricesaponin B2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Licoricesaponin B2 is a triterpenoid saponin compound found in the roots of the licorice plant (Glycyrrhiza spp.). It is one of the many bioactive compounds that contribute to the medicinal properties of licorice, which has been used in traditional medicine for thousands of years. This compound is known for its various pharmacological effects, including anti-inflammatory, antiviral, and hepatoprotective activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of licoricesaponin B2 involves complex chemical reactions due to its intricate structure. Typically, the synthesis starts with the extraction of glycyrrhizinic acid from licorice roots, followed by hydrolysis to obtain glycyrrhetinic acid. Glycyrrhetinic acid is then subjected to glycosylation reactions to attach sugar moieties, forming this compound .
Industrial Production Methods
Industrial production of this compound primarily relies on the extraction from licorice roots. The process involves drying and grinding the roots, followed by solvent extraction using ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound .
Chemical Reactions Analysis
Types of Reactions
Licoricesaponin B2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: Substitution reactions can occur at the glycosidic bonds, leading to the formation of different glycosides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Glycosylation reactions often use glycosyl donors like trichloroacetimidates under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various glycosides and aglycones, which have different pharmacological properties .
Scientific Research Applications
Licoricesaponin B2 has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of triterpenoid saponins and their derivatives.
Biology: Research on this compound focuses on its role in cell signaling pathways and its effects on cellular processes.
Medicine: this compound is studied for its potential therapeutic effects, including anti-inflammatory, antiviral, and hepatoprotective activities.
Industry: It is used in the development of natural health products and supplements.
Mechanism of Action
Licoricesaponin B2 exerts its effects through various molecular targets and pathways. It interacts with cell membrane receptors and enzymes, modulating signaling pathways involved in inflammation, immune response, and cell proliferation. For example, it inhibits the activity of nuclear factor-kappa B (NF-κB), a key regulator of inflammation, and enhances the expression of antioxidant enzymes .
Comparison with Similar Compounds
Licoricesaponin B2 is compared with other triterpenoid saponins such as glycyrrhizinic acid, glycyrrhetinic acid, and licoricesaponin A3. While all these compounds share a common triterpenoid backbone, this compound is unique due to its specific glycosylation pattern, which contributes to its distinct pharmacological properties .
Similar Compounds
- Glycyrrhizinic Acid
- Glycyrrhetinic Acid
- Licoricesaponin A3
- Licoricesaponin E2
- Licoricesaponin G2
This compound stands out for its potent anti-inflammatory and hepatoprotective effects, making it a valuable compound in both traditional and modern medicine.
Properties
CAS No. |
118536-86-0 |
---|---|
Molecular Formula |
C42H64O15 |
Molecular Weight |
808.9 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bR)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C42H64O15/c1-37(2)21-10-13-42(7)22(9-8-19-20-18-39(4,36(52)53)15-14-38(20,3)16-17-41(19,42)6)40(21,5)12-11-23(37)54-35-31(27(46)26(45)30(56-35)33(50)51)57-34-28(47)24(43)25(44)29(55-34)32(48)49/h8,20-31,34-35,43-47H,9-18H2,1-7H3,(H,48,49)(H,50,51)(H,52,53)/t20-,21-,22+,23-,24-,25-,26-,27-,28+,29-,30-,31+,34-,35+,38+,39-,40-,41+,42+/m0/s1 |
InChI Key |
BCNKILSUUHWRTG-JVHDORQOSA-N |
Isomeric SMILES |
C[C@]12CC[C@](C[C@H]1C3=CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)(C)C(=O)O |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)CC=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.